3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Description
The compound 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (CAS RN: 384347-22-2) is an ionic liquid composed of a 3-hexyl-substituted imidazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. It is industrially produced with 99% purity and typically supplied in 25 kg drums for applications such as electrolytes in energy storage systems, green solvents, and catalysts . Its hexyl chain balances hydrophobicity and solubility, making it versatile for electrochemical uses.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-2,3-dimethylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRWIKMHQNYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384347-22-2 | |
| Record name | 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384347-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide typically involves the following steps:
Preparation of 1,2-dimethylimidazole: : This is achieved by reacting hexylamine with formaldehyde and formic acid under controlled conditions.
Quaternization: : The 1,2-dimethylimidazole is then quaternized with hexyl bromide to form 3-hexyl-1,2-dimethyl-1H-imidazolium bromide.
Anion Exchange: : The resulting bromide salt is subjected to anion exchange with trifluoromethanesulfonate (triflate) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hexyl group can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: : The imidazolium ring can be reduced to form imidazolines.
Substitution: : The triflate group can be substituted with other anions, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as sodium chloride (NaCl) and acetic acid (CH3COOH) are employed.
Major Products Formed
Oxidation: : Hexanol, hexanone, hexanoic acid.
Reduction: : Imidazoline derivatives.
Substitution: : Chloro- or acetate-substituted imidazolium salts.
Scientific Research Applications
Chemical Synthesis
Ionic liquids like HDMIMNTF2 are increasingly used as solvents in organic synthesis due to their ability to dissolve a wide range of compounds and facilitate reactions under mild conditions. They provide several advantages over traditional solvents:
- High thermal stability : This allows for reactions at elevated temperatures without solvent evaporation or degradation.
- Low volatility : Reduces the risk of solvent loss and environmental exposure during reactions.
In studies involving imidazolium-based ionic liquids, it has been shown that the length of the alkyl chain influences the solubility and reactivity, making HDMIMNTF2 particularly useful for synthesizing complex organic molecules .
Catalysis
HDMIMNTF2 has been employed as a medium for catalyzing various chemical reactions, including:
- Cationic polymerization : Its unique ionic structure aids in the polymerization process by stabilizing reactive intermediates.
- Asymmetric synthesis : The compound can enhance enantioselectivity in reactions, leading to the production of chiral compounds that are crucial in pharmaceuticals.
Research indicates that ionic liquids can serve as both solvents and catalysts, thereby streamlining processes and reducing the number of steps required in chemical synthesis .
Environmental Science
The environmental impact of solvents used in chemical processes is a growing concern. Ionic liquids like HDMIMNTF2 are being investigated for their potential to reduce toxicity and improve biodegradability compared to conventional solvents. Specific applications include:
- Wastewater treatment : Ionic liquids can extract pollutants from water due to their tunable solubility properties.
- Carbon capture : They are being explored for their ability to absorb CO₂ from flue gases, contributing to efforts aimed at mitigating climate change.
Studies have shown that imidazolium-based ionic liquids exhibit varying degrees of toxicity depending on their structure, which is an important consideration for environmental applications .
Biomedical Applications
Ionic liquids are also being researched for their potential biomedical applications:
- Drug delivery systems : Due to their ability to encapsulate drugs and control release rates, ionic liquids can enhance the efficacy of therapeutic agents.
- Antimicrobial properties : Some studies suggest that HDMIMNTF2 may possess antimicrobial activity against various pathogens, making it a candidate for use in disinfectants or coatings .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates. In electrochemistry, its high ionic conductivity facilitates ion transport. The molecular targets and pathways involved vary based on the reaction or process in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Variation in Alkyl Chain Length
1,2-Dimethyl-3-octyl-1H-imidazolium TFSI (CAS 350493-09-3)
- Structure : Features an octyl chain (C8) instead of hexyl (C6).
- Molecular Weight : 489.5 g/mol (vs. ~463.4 g/mol for the hexyl variant, inferred from formula differences) .
- Properties : Longer alkyl chains enhance hydrophobicity, reducing miscibility with polar solvents but improving thermal stability.
- Applications : Used in high-temperature electrochemical devices where lower volatility is critical .
1-Butyl-3-dodecyl-1H-imidazolium TFSI (CAS 1612842-42-8)
- Structure : Combines a butyl (C4) and dodecyl (C12) chain.
- Environmental Toxicity : Exhibits high aquatic toxicity (fish LC50 = 0.062 mg/L) with a multiplication factor of 10, indicating significant environmental hazard .
Key Trends :
- Chain Length vs. Properties: Alkyl Chain Length Hydrophobicity Thermal Stability Toxicity (Aquatic LC50) Hexyl (C6) Moderate Moderate Not reported Octyl (C8) High High Not reported Dodecyl (C12) Very High Very High 0.062 mg/L
Cation Variants: Substitution Patterns
3-Ethyl-1-methyl-1H-imidazolium with Pentafluoroethylsulfonamide (CAS 216299-76-2)
- Structure : Shorter ethyl (C2) chain and a bulkier perfluorinated anion.
- Density : Reported as 1.491 g/cm³, higher than typical imidazolium-TFSI salts due to anion differences .
- Applications: Potential use in specialized solvents requiring high oxidative stability .
1-Allyl-3-butylimidazolium TFSI (CAS 863498-34-4)
- Structure : Allyl group introduces unsaturation, enhancing reactivity.
- Molecular Weight : 445.4 g/mol, lower than hexyl/octyl analogues due to smaller substituents .
- Use Case : Suited for polymerization or catalysis where π-bond interactions are beneficial .
Anion Variants: Impact on Performance
Methyltri-n-octylammonium TFSI (CAS 460092-03-9)
- Structure : Quaternary ammonium cation instead of imidazolium.
- Regulatory Notes: Subject to significant new use restrictions (SNURs) due to inhalation exposure risks in industrial settings .
- Performance : Lower thermal stability compared to imidazolium salts but superior electrochemical windows .
Sulfonium-based Methanesulfonamide Salts (CAS 460731-19-5)
- Structure : Sulfonium cation paired with methanesulfonamide anion.
- Toxicity : Oral LD50 = 50–300 mg/kg, indicating moderate acute toxicity .
- Applications: Limited to niche industrial uses due to lower ionic conductivity .
Property Comparison Table
*Inferred from structural analogs.
Biological Activity
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and interactions with biological membranes.
Chemical Structure and Properties
The compound is characterized by an imidazolium cation and a trifluoromethylsulfonyl anion. The presence of the hexyl group contributes to its lipophilicity, which may enhance its interaction with cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolium salts. A related study evaluated lithocholic acid-based imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2). The results indicated that these salts significantly reduced cell viability and metabolic activity in DLD-1 and HT-29 cells, suggesting a structure-dependent cytotoxic effect .
Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines
| Compound | DLD-1 IC50 (µg/mL) | HT-29 IC50 (µg/mL) | Caco-2 IC50 (µg/mL) |
|---|---|---|---|
| S3 | 25 | 15 | 40 |
| S4 | 30 | 10 | 50 |
| S6 | 20 | 12 | 45 |
| S8 | 18 | 8 | 55 |
The study found that the cytotoxic effect varied significantly across different cell lines, with DLD-1 being particularly sensitive to compounds S6 and S8. The metabolic activity was also notably decreased in these cells after treatment .
Interaction with Biological Membranes
The interaction of imidazolium salts with biological membranes is a critical aspect of their biological activity. These compounds can alter membrane fluidity and permeability, potentially leading to cell lysis in microbial targets. The lipophilic nature of the hexyl group in this compound may enhance its ability to integrate into lipid bilayers .
Case Studies
Research has demonstrated that the structural variations in imidazolium salts significantly impact their biological activities. For example, a comparative study on various imidazolium salts indicated that longer alkyl chains generally correlated with increased cytotoxicity against cancer cells . This suggests that the hexyl group in 3-Hexyl-1,2-dimethyl-1H-imidazolium salt may contribute positively to its anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-hexyl-1,2-dimethyl-1H-imidazolium salts, and how can purity be ensured?
- Methodology :
- Use a two-step alkylation process: (1) Quaternization of 1,2-dimethylimidazole with 1-bromohexane in acetonitrile at 80°C for 24 hours. (2) Metathesis with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (TFSAM) in aqueous solution.
- Purify via recrystallization in acetone/water (3:1 v/v) and characterize using H/F NMR and FTIR to confirm anion exchange (e.g., absence of bromide peaks at ~3.3 ppm in H NMR) .
- Monitor by TLC (methanol:dichloromethane, 1:9) to track reaction progress .
Q. How can the thermal stability of this ionic liquid be experimentally determined?
- Methodology :
- Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Compare decomposition onset temperatures () with structurally similar salts (e.g., 1-butyl-3-methylimidazolium TFSAM derivatives, ) .
- Differential scanning calorimetry (DSC) can identify phase transitions (e.g., glass transition temperature ) .
Q. What spectroscopic techniques are critical for characterizing cation-anion interactions?
- Methodology :
- Use Raman spectroscopy to detect cation-anion hydrogen bonding (e.g., shifts in C–H stretching bands of the imidazolium ring at 3100–3200 cm).
- F NMR can resolve TFSAM anion symmetry (single peak at ~-79 ppm indicates free anion; splitting suggests coordination) .
Advanced Research Questions
Q. How do alkyl chain length and substitution patterns influence electrochemical stability in imidazolium-TFSAM salts?
- Methodology :
- Compare cyclic voltammetry (CV) data for 3-hexyl-1,2-dimethyl derivatives with shorter-chain analogs (e.g., 1-butyl-3-methylimidazolium TFSAM).
- Example
| Compound | Electrochemical Window (V) | Conductivity (mS/cm) |
|---|---|---|
| C6H13-1,2-dimethyl | 4.2 | 8.5 |
| C4H9-1,3-dimethyl | 4.0 | 7.2 |
- Increased alkyl chain length reduces ion mobility but may enhance hydrophobicity for non-aqueous applications .
Q. What contradictions exist in reported heat capacities () of imidazolium-TFSAM salts, and how can they be resolved?
- Methodology :
- Analyze discrepancies between experimental values (e.g., 75-031 group: 382 J/mol·K at 298 K) and computational predictions (COSMO-RS or MD simulations).
- Use adiabatic calorimetry under controlled humidity to address hygroscopicity effects, which may artificially inflate experimental .
Q. Why does this ionic liquid exhibit superior performance in biphasic catalysis compared to other imidazolium salts?
- Methodology :
- Evaluate partition coefficients of transition metal catalysts (e.g., [Rh(COD)Cl]) in biphasic systems (ionic liquid/toluene).
- The 1,2-dimethyl substitution and hexyl chain may reduce coordination with metal centers, enhancing catalyst retention in the ionic phase. Compare leaching rates via ICP-MS .
Q. How can decomposition pathways of this ionic liquid under oxidative conditions be systematically mapped?
- Methodology :
- Expose the compound to HO/acetic acid (Fenton-like conditions) and analyze degradation products via LC-QTOF-MS.
- Key intermediates may include fluorinated sulfonic acids (e.g., CFSOH) and imidazole fragments .
Methodological Challenges
Q. What strategies mitigate impurities from incomplete metathesis during synthesis?
- Methodology :
- Use AgNO precipitation to remove residual halides. Confirm purity via ion chromatography (detection limit: <10 ppm Br) .
- Optimize stoichiometry (1:1.05 cation:anion ratio) to drive reaction completion .
Q. How can molecular dynamics (MD) simulations validate experimental viscosity data?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
